1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Description
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Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2S/c17-12-4-3-10(8-13(12)18)9-21-6-1-2-11(15(21)23)14(22)20-16-19-5-7-24-16/h1-4,6,8H,5,7,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUMMYKCYDQHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide (CAS: 338782-99-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available data on its pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is C16H13Cl2N3O2S, with a molecular weight of 382.27 g/mol. Its structure features a thiazole ring and a pyridinecarboxamide moiety, which are critical for its biological activity.
Antibacterial Activity
Research has shown that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacteria | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
| Klebsiella pneumoniae | 1 |
These results suggest that the compound could be a potential candidate for developing new antibacterial agents.
Antifungal Activity
The compound also demonstrates antifungal activity against various fungi, including Candida albicans and Aspergillus niger. The antifungal mechanism may involve disruption of cell wall synthesis or interference with ergosterol biosynthesis.
| Fungi | MIC (μg/mL) |
|---|---|
| Candida albicans | 0.5 |
| Aspergillus niger | 1 |
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies indicate that it may inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
A study evaluating the effects of the compound on MCF-7 breast cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The IC50 value was determined to be approximately 20 μM, indicating moderate potency against breast cancer cells.
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Cell Cycle Interference : In cancer cells, it may disrupt the normal cell cycle progression leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : It might induce oxidative stress in microbial cells, contributing to its antibacterial effects.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.
- Mechanism of Action : The compound targets bacterial cell walls and inhibits essential enzymes involved in cell wall synthesis. This action is critical in combating both Gram-positive and Gram-negative bacteria.
- Case Study : In a study evaluating the antimicrobial activity of thiazole derivatives, it was found that compounds similar to 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide showed promising results against Bacillus cereus and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anticancer Activity
The compound's potential as an anticancer agent has been explored extensively.
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF7) and liver cancer (Huh7) cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Study : A study conducted on thiazole derivatives indicated that compounds with similar structures to 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide exhibited IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase (TS), a critical enzyme for DNA synthesis .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure.
Synthesis Steps:
- Formation of Thiazole Ring : The initial step involves the formation of the thiazole ring through cyclization reactions.
- Pyridinecarboxamide Formation : Subsequent reactions lead to the formation of the pyridinecarboxamide moiety.
Q & A
Q. What synthetic strategies are commonly employed for preparing 1-(3,4-dichlorobenzyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide?
A stepwise approach is typically used:
- Coupling reactions : React the pyridinecarboxamide core with the 3,4-dichlorobenzyl group via nucleophilic substitution or amide bond formation.
- Thiazoline ring formation : Cyclize precursors (e.g., thioureas or thioamides) under basic conditions (e.g., K₂CO₃ in DMF) to generate the 4,5-dihydrothiazole moiety .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate the final product.
- Key reagents : Use anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation of sensitive intermediates .
Q. What spectroscopic methods are critical for confirming the structural identity of this compound?
- ¹H/¹³C NMR : Assign signals for the dichlorobenzyl aromatic protons (δ 7.2–7.6 ppm), thiazoline NH (δ 4.5–5.0 ppm), and pyridone carbonyl (δ 165–170 ppm). Compare with analogous compounds .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ ion) with <5 ppm error to validate stoichiometry .
- IR spectroscopy : Identify characteristic bands for amide C=O (~1680 cm⁻¹) and thiazoline C-S (~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound using statistical experimental design?
- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, a central composite design can model non-linear relationships between variables .
- Flow chemistry : Continuous reactors improve reproducibility and heat management for exothermic steps (e.g., cyclization reactions) .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.
Q. What methodologies are recommended for resolving contradictions in crystallographic data during structure refinement?
- SHELXL refinement : Apply restraints for disordered regions (e.g., dichlorobenzyl groups) and validate with R-factor convergence (<5% discrepancy). Use the Hirshfeld surface analysis to resolve electron density ambiguities .
- Twinning detection : Employ the Hooft parameter or Flack test in SHELXL to identify and correct for twinned crystals .
- Validation tools : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry elements or incorrect space group assignments .
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Substituent variation : Modify the dichlorobenzyl group (e.g., replace Cl with F, Br) or thiazoline ring (e.g., introduce methyl groups at C4/C5) to assess steric/electronic effects .
- Bioactivity assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity.
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Data Contradiction Analysis
Example : Discrepancies in NMR coupling constants versus X-ray bond lengths.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
